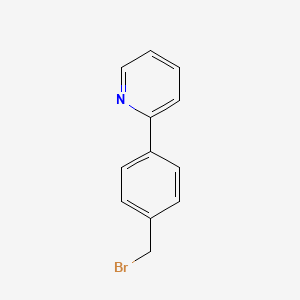

2-(4-Bromomethylphenyl)pyridine

Description

2-(4-Bromomethylphenyl)pyridine (CAS: 257907-04-3) is a brominated aromatic compound featuring a pyridine ring linked to a bromomethyl-substituted benzene ring. Its molecular formula is C₁₂H₁₀BrN (molecular weight: 248.12 g/mol). This compound is structurally significant due to the reactive bromomethyl group, which facilitates functionalization in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceutical intermediates.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLQGHNSQXFQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948694 | |

| Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257907-04-3 | |

| Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 2-(4-Bromomethylphenyl)pyridine generally involves the reaction of 4-bromomethylbenzene and pyridine in a suitable reaction solvent. The reaction is typically carried out at room temperature, although the reaction time can be relatively long . Industrial production methods may involve optimized reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

2-(4-Bromomethylphenyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-(4-Bromomethylphenyl)pyridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Bromomethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can lead to the formation of various products and intermediates, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substitution Effects

The reactivity and properties of pyridine derivatives are highly influenced by substituent type and position. Below is a comparison of 2-(4-Bromomethylphenyl)pyridine with structurally related compounds:

- Substituent Position : Bromomethyl substitution on the benzene ring (vs. pyridine ring in 4-(bromomethyl)pyridine) alters electronic effects, influencing reactivity in nucleophilic substitutions.

- Complexation Potential: Palladium complexes derived from brominated pyridines (e.g., ) highlight the role of halogenated ligands in stabilizing metal centers for medicinal or catalytic applications.

2.2 Physicochemical Properties

- Melting Points: Brominated analogs like 4-(bromomethyl)pyridine hydrobromide exhibit higher melting points (~190°C) compared to non-ionic derivatives, likely due to ionic interactions . In contrast, neutral pyridine derivatives with methoxy or nitro groups (e.g., Q12 in ) show elevated melting points (288–292°C) due to hydrogen bonding and planar aromatic stacking .

- Spectroscopic Data :

- IR Spectroscopy : The bromomethyl group in this compound would show C-Br stretching near 550–650 cm⁻¹, while pyridine ring vibrations appear at ~1600 cm⁻¹ (C=C stretching) .

- ¹H NMR : Aromatic protons in the pyridine and benzene rings resonate at δ 7.18–7.79 ppm, while the bromomethyl (-CH₂Br) protons appear as a singlet near δ 4.5–5.0 ppm, depending on electronic environments .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Bromomethylphenyl)pyridine, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or bromination of pre-functionalized pyridine derivatives . For example, 4-(4-bromomethylphenyl)terpyridine can be synthesized through allylic bromination using N-bromosuccinimide (NBS) and AIBN, achieving moderate yields (~60%) . Optimizing solvent systems (e.g., dioxane/water mixtures) and catalysts (e.g., Pd(PPh₃)₄) enhances coupling efficiency. Purification via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization improves purity (>95%) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Key signals include aromatic protons in δ 7.2–8.5 ppm (pyridine and phenyl groups) and bromomethyl (-CH₂Br) protons at δ 4.3–4.7 ppm. ¹³C NMR confirms quaternary carbons adjacent to bromine (~δ 35–40 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 263.99 (C₁₂H₁₁BrN⁺) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times calibrated against standards .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Management : Halogenated byproducts require segregation and disposal via certified hazardous waste facilities .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. Toxicity data gaps necessitate treating the compound as a Category 4 acute toxin (oral, dermal, inhalation) .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling catalysis?

Methodological Answer: The C-Br bond serves as a versatile handle for palladium-catalyzed couplings (e.g., Heck, Sonogashira). Bromine’s electronegativity activates the methylene group for nucleophilic substitution, enabling functionalization with amines or thiols. Kinetic studies show that Pd(OAc)₂/XPhos catalysts achieve >80% conversion in Suzuki reactions with arylboronic acids . Mechanistic analysis via DFT calculations reveals bromine’s role in stabilizing transition states during oxidative addition .

Q. What strategies are effective for designing this compound derivatives with enhanced photophysical properties?

Methodological Answer:

- Substitution at the Pyridine Ring : Introducing electron-donating groups (e.g., -OCH₃) red-shifts absorption maxima (e.g., λmax 290→320 nm) via conjugation .

- Coordination Complexes : Terpyridine derivatives of this compound form luminescent Ru(II) complexes for optoelectronic applications. Synthesis involves refluxing with RuCl₃ in ethanol (72 h, 70°C) .

- Supramolecular Assembly : Bromine facilitates halogen bonding with iodine-containing acceptors, enabling crystal engineering for organic semiconductors .

Q. How can researchers resolve contradictions in reported reaction outcomes for bromomethylpyridine derivatives?

Methodological Answer:

- Control Experiments : Replicate reactions under inert atmospheres (Ar/N₂) to rule out oxidative side reactions. For example, trace O₂ can oxidize Pd(0) catalysts, reducing yields .

- Analytical Validation : Use GC-MS to detect low-abundance byproducts (e.g., dehalogenated species). Conflicting NMR data may arise from solvent impurities; always use deuterated solvents with <0.03% H₂O .

- Computational Modeling : Compare experimental yields with DFT-predicted activation energies to identify rate-limiting steps .

Q. What experimental conditions stabilize this compound against thermal or photolytic degradation?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon. Degradation studies show <5% decomposition over 6 months under these conditions .

- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation above 300 nm; use red-light filters in photoreactions .

- Thermal Stability : TGA analysis indicates decomposition onset at 180°C. Avoid refluxing above 120°C in polar aprotic solvents (e.g., DMF) .

Q. How can researchers develop robust analytical methods for quantifying trace impurities in this compound?

Methodological Answer:

- LC-MS/MS : Use a triple-quadrupole system with MRM mode to detect halogenated impurities (LOQ = 0.1 ppm). Optimize ionization parameters (e.g., +150 V capillary voltage) .

- X-ray Crystallography : Resolve ambiguous peaks in NMR by growing single crystals via vapor diffusion (ether/pentane). Compare unit cell parameters with CCDC databases .

- ICP-OES : Quantify residual palladium catalysts (<10 ppm) using axial plasma viewing and internal standardization with Yttrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.